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Compound of Interest

Compound Name: AI-10-104

Cat. No.: B15604058 Get Quote

This technical guide provides an in-depth analysis of the early preclinical research on AI-10-
104, a small molecule inhibitor of the RUNX1-CBFβ protein-protein interaction, for the

treatment of leukemia. The document is intended for researchers, scientists, and professionals

in drug development, offering a comprehensive summary of the compound's mechanism of

action, preclinical efficacy, and the experimental protocols used in its initial evaluation.

Introduction: Targeting the RUNX1-CBFβ Interaction
in Leukemia
Runt-related transcription factor 1 (RUNX1), also known as Acute Myeloid Leukemia 1 protein

(AML1), is a critical regulator of hematopoietic stem cell differentiation.[1] The RUNX family of

transcription factors, including RUNX1, forms a heterodimeric complex with Core-Binding

Factor β (CBFβ) to enhance their stability and DNA binding affinity.[1] This complex is essential

for normal blood cell development. However, chromosomal translocations and mutations

involving the RUNX1 gene are frequently associated with various forms of leukemia, including

acute myeloid leukemia (AML) and T-cell acute lymphoblastic leukemia (T-ALL).[1][2] In these

malignancies, the dysregulation of RUNX1-mediated transcription is a key driver of

oncogenesis.

AI-10-104 was developed as a small molecule inhibitor designed to disrupt the critical

interaction between RUNX proteins and CBFβ, thereby interfering with the transcriptional

program that promotes leukemic cell survival and proliferation.[2][3][4] Early research has

demonstrated its potential as a targeted therapy for RUNX-driven cancers.[2]
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Mechanism of Action of AI-10-104
AI-10-104 functions as a protein-protein interaction inhibitor. It binds to CBFβ, inducing an

allosteric change that prevents its association with RUNX1.[2] This disruption of the RUNX1-

CBFβ heterodimer leads to the destabilization of RUNX1 and a reduction in its transcriptional

activity.[3] Consequently, the expression of key oncogenes regulated by RUNX1, such as MYB

and MYC, is suppressed, leading to impaired growth and the induction of apoptosis in leukemia

cells.[3]
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Caption: Mechanism of AI-10-104 action in leukemia cells.

Preclinical Efficacy of AI-10-104
Early studies evaluated the efficacy of AI-10-104 in various leukemia models, including cell

lines and primary patient samples. The compound demonstrated dose-dependent anti-leukemic

activity.

AI-10-104 was tested against a panel of human T-ALL and AML cell lines. The compound

effectively inhibited cell growth and induced apoptosis.[3] A related, more potent compound, AI-

10-49, was particularly effective against the inv(16) AML cell line ME-1.[5]

Cell Line
Leukemia
Type

Assay Type Endpoint Value Reference

HPB-ALL T-ALL MTS GI50 ~2.5 µM [3]

DND-41 T-ALL MTS GI50 ~5 µM [3]

KOPTK1 T-ALL MTS GI50 ~2 µM [3]

Jurkat T-ALL MTS GI50 ~7.5 µM [3]

SEM AML Co-IP Inhibition 10 µM (6h) [2]

ME-1 inv(16) AML Cell Growth IC50
0.6 µM (for

AI-10-49)
[5]

Table 1: In vitro activity of AI-10-104 and related compounds in leukemia cell lines.

AI-10-104 was also evaluated in primary pediatric T-ALL patient samples, where it

demonstrated significant anti-leukemic activity.[3] Importantly, a therapeutic window was

suggested by the lower sensitivity of normal human hematopoietic cells to the compound.[3]
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Sample Type Assay Type Endpoint
Value
(Average)

Reference

Primary Pediatric

T-ALL Samples

(n=11)

CellTiter-Glo GI50 ~2.2 µM [3]

Normal Human

Bone Marrow

(n=3)

MTS GI50 15.4 µM [3]

Normal Human

Bone Marrow
Cell Viability IC50

>25 µM (for AI-

10-49)
[5]

Table 2: Activity of AI-10-104 in primary T-ALL samples and normal bone marrow cells.

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

This assay was used to demonstrate that AI-10-104 disrupts the interaction between RUNX1

and CBFβ in leukemia cells.

Cell Culture and Treatment: Human T-ALL (KOPTK1) or AML (SEM) cells were cultured to a

density of 4 x 106 cells.[2][3] Cells were treated with DMSO (vehicle control) or increasing

concentrations of AI-10-104 (e.g., up to 10 µM) for 6 hours.[2][3]

Cell Lysis: Cells were lysed in a modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1%

NP40, 0.25% sodium deoxycholate, 1 mM EDTA) containing protease inhibitors.[2]

Immunoprecipitation: Cell lysates were incubated with anti-RUNX1 antibody (e.g., Active

Motif, #39000) and Protein A agarose beads overnight at 4°C with rotation.[2][3]

Washing and Elution: The beads were washed multiple times with IP buffer to remove non-

specific binding. The protein complexes were then eluted from the beads.

Western Blotting: The eluted proteins were separated by SDS-PAGE, transferred to a

membrane, and probed with anti-CBFβ, anti-RUNX1, and anti-RUNX3 antibodies.[3]
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Proteins were detected using appropriate secondary antibodies and detection reagents.[3] A

reduction in the amount of CBFβ co-immunoprecipitated with RUNX1 in AI-10-104-treated

samples indicated disruption of the protein complex.
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Caption: Experimental workflow for the Co-Immunoprecipitation assay.

These assays were used to quantify the effect of AI-10-104 on the metabolic activity and

proliferation of leukemia cells.

Cell Seeding: Human T-ALL cell lines or primary patient T-ALL samples were seeded in 96-

well plates.[3]

Compound Treatment: Cells were treated with increasing concentrations of AI-10-104, an

inactive analog (AI-4-88), or DMSO for 3 days.[3]

Assay Procedure:

MTS Assay: CellTiter 96 AQueous One Solution Reagent (Promega) was added to each

well. After incubation, the absorbance was measured, which is proportional to the number

of viable cells.[3]

CellTiter-Glo Assay: CellTiter-Glo Luminescent Cell Viability Assay reagent (Promega) was

added, which measures ATP levels as an indicator of metabolically active cells.

Luminescence was measured using a plate reader.[3]

Data Analysis: Absorbance or luminescence values were normalized to the DMSO control to

calculate the percentage of growth inhibition (GI). GI50 values were determined from dose-

response curves.
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This flow cytometry-based assay was used to determine if AI-10-104 induces programmed cell

death.

Cell Treatment: The Jurkat T-ALL cell line was treated with vehicle (DMSO), 10 µM of the

inactive analog AI-4-88, or increasing concentrations of AI-10-104 for 4 days.[3]

Staining: Cells were harvested and stained with Annexin V-FITC (which binds to

phosphatidylserine on the surface of apoptotic cells) and 7-AAD (a viability dye that enters

non-viable cells).[3]

Flow Cytometry: The stained cells were analyzed by flow cytometry to distinguish between

viable (Annexin V- / 7-AAD-), early apoptotic (Annexin V+ / 7-AAD-), and late

apoptotic/necrotic (Annexin V+ / 7-AAD+) cells.[3]

Therapeutic Rationale and Limitations
The early research on AI-10-104 established a clear therapeutic rationale for targeting the

RUNX1-CBFβ axis in leukemia. The compound demonstrated on-target activity by disrupting

the protein-protein interaction, leading to selective cytotoxicity in leukemia cells while sparing

normal hematopoietic cells.[3] This selectivity suggests a potential therapeutic window, a critical

aspect for the development of targeted cancer therapies.

However, the research also identified a significant limitation: the pharmacokinetics of AI-10-104
were found to be unsuitable for in vivo testing.[3] This precluded its preclinical evaluation in

animal models. This finding spurred the development of more potent and stable analogs, such

as AI-10-49, which showed improved pharmacokinetic properties and delayed leukemia

progression in a mouse model of inv(16) AML.[5][6]
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Caption: Logical relationship illustrating the therapeutic window for AI-10-104.

Conclusion
The early preclinical research on AI-10-104 provided a crucial proof-of-concept for targeting the

RUNX1-CBFβ protein-protein interaction as a therapeutic strategy in leukemia. The compound

effectively disrupted its molecular target, inhibited the growth of leukemia cell lines and primary

patient samples, and induced apoptosis. While the poor pharmacokinetic profile of AI-10-104
limited its direct clinical development, these initial studies laid the essential groundwork for the

creation of optimized next-generation inhibitors with improved drug-like properties,

demonstrating that transcription factors, once considered "undruggable," are indeed viable

targets for cancer therapy.[3][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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